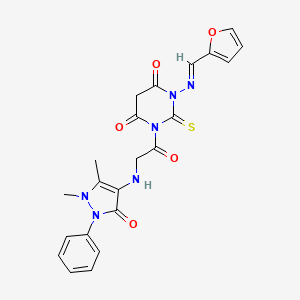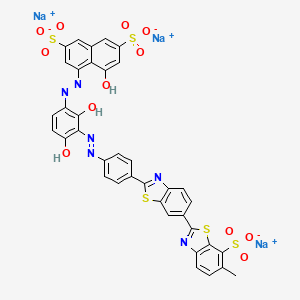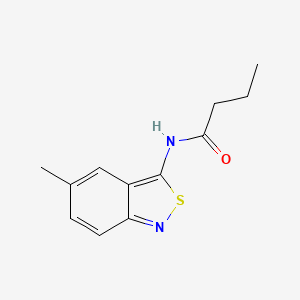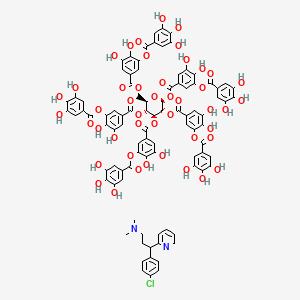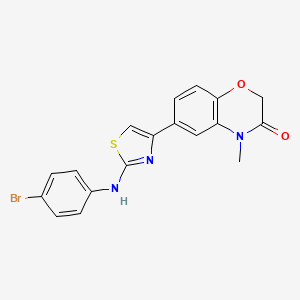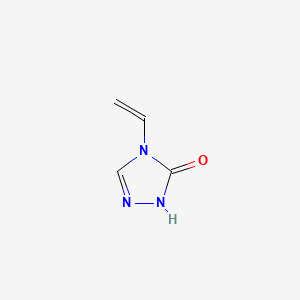
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazolone ring . Another approach is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazolone ring, potentially leading to the formation of new functional groups.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The ethenyl group can enhance its binding affinity and specificity for certain targets, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- can be compared with other triazolone derivatives, such as:
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in explosives due to its stability and insensitivity.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Used in various chemical syntheses and known for its unique reactivity.
The uniqueness of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- lies in its ethenyl group, which can significantly alter its chemical and biological properties compared to other triazolone derivatives.
Properties
CAS No. |
114849-01-3 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-ethenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H5N3O/c1-2-7-3-5-6-4(7)8/h2-3H,1H2,(H,6,8) |
InChI Key |
BJDKLXOVGAGGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



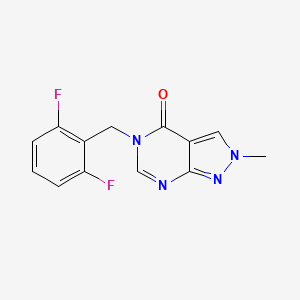
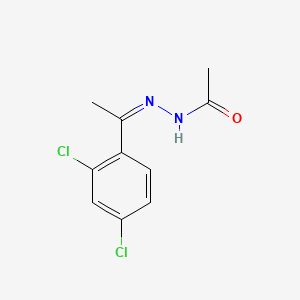
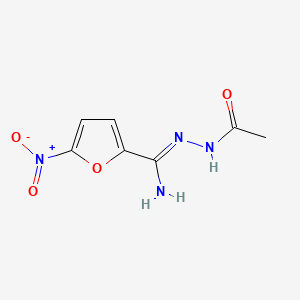
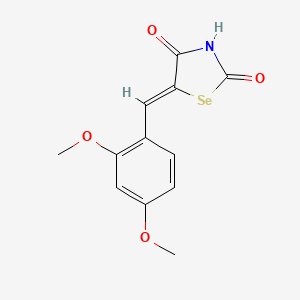
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

